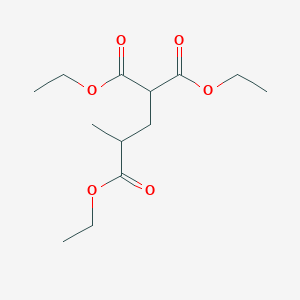

Triethyl butane-1,1,3-tricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triethyl butane-1,1,3-tricarboxylate (CAS: 2832-14-6) is a triester derivative of butane-1,1,3-tricarboxylic acid, with three ethoxycarbonyl groups attached to the 1, 1, and 3 positions of the butane backbone. Its molecular formula is C₁₂H₂₀O₆, and it has a molecular weight of 260.28 g/mol . Key computed properties include an XLogP3 value of 1.5 (indicating moderate lipophilicity) and a topological polar surface area of 78.9 Ų, reflecting its ester-dominated polarity . This compound serves as a versatile synthon in organic synthesis, particularly in multicomponent reactions and polymer chemistry, due to its three reactive ester groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl butane-1,1,3-tricarboxylate can be synthesized through esterification reactions. One common method involves the esterification of butane-1,1,3-tricarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethyl butane-1,1,3-tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield butane-1,1,3-tricarboxylic acid and ethanol.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Hydrolysis: Butane-1,1,3-tricarboxylic acid and ethanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Triethyl butane-1,1,3-tricarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized as a plasticizer in polymer production and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of triethyl butane-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. In biochemical systems, the compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Butane-1,1,3-Tricarboxylates

Several derivatives of triethyl butane-1,1,3-tricarboxylate feature aromatic or functional group substitutions, which alter their chemical and spectroscopic properties:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, CF₃) in aryl-substituted derivatives cause downfield shifts in ¹H-NMR aromatic proton signals (e.g., δ 7.5–8.5 ppm for nitro groups in erythro-4c ).

- Stereochemistry (erythro vs. threo) affects diastereomeric splitting in NMR. For example, threo-4d shows distinct ¹³C-NMR signals at δ 172.1 (ester carbonyl) and 70.2 (hydroxy-bearing carbon) .

- Sodium adducts in HRMS (e.g., [M+Na]⁺ for threo-4d at m/z 443.1294 ) are common due to ester group ionization.

Backbone-Modified Tricarboxylates

Variations in the carbon backbone significantly influence reactivity and applications:

Key Observations :

- Shorter backbones (e.g., ethane) reduce steric bulk, enhancing reactivity in nucleophilic substitutions .

- Methacrylate-functionalized derivatives (e.g., MAETC) enable controlled drug delivery but require optimization of block length to mitigate toxicity .

Halogenated and Branched Derivatives

Halogen or alkyl substitutions introduce unique reactivities:

Key Observations :

Q & A

Basic Research Questions

Q. How can triethyl butane-1,1,3-tricarboxylate be synthesized with high purity, and what analytical methods validate its structural integrity?

- Methodological Answer : A common synthesis route involves the esterification of butane-1,1,3-tricarboxylic acid with ethanol under acidic catalysis. For example, triethyl propane-1,1,3-tricarboxylate (a structural analog) was synthesized via a radical-mediated C–H functionalization of olefins, yielding a colorless oil. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for validation. In one protocol, ¹H NMR confirmed ester group integration (δ 4.22–4.17 ppm for ethoxy protons), while HRMS matched the calculated [M+H]+ ion at m/z 261.1338 .

Q. What are the key spectral signatures of this compound in NMR and IR spectroscopy?

- Methodological Answer : In ¹H NMR, the ethoxy groups appear as quartets (δ ~4.1–4.2 ppm, J = 7.2 Hz), while methylene protons adjacent to carbonyl groups resonate as triplets (δ ~2.2–2.4 ppm). The ¹³C NMR spectrum typically shows carbonyl carbons at δ ~168–172 ppm. IR spectroscopy reveals strong C=O stretching vibrations near 1740 cm⁻¹ and C–O ester bonds at 1250–1150 cm⁻¹ .

Advanced Research Questions

Q. How does the spatial arrangement of this compound influence its reactivity in coordination chemistry or supramolecular assembly?

- Methodological Answer : Tricarboxylates with flexible backbones, such as butane-1,2,4-tricarboxylate, mediate nanoparticle self-assembly by interacting with cationic ligands via electrostatic and hydrogen-bonding interactions. For instance, propane- and butane-tricarboxylates were used to stabilize gold nanoparticles coated with trimethylammonium (TMA) ligands, with assembly efficiency dependent on the number of methylene spacers between carboxylate groups. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are essential to monitor assembly kinetics and morphology .

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how are they resolved?

- Methodological Answer : Crystal structure determination of tricarboxylate esters (e.g., triethyl 2-(5-nitroindazol-2-yl)propane-1,2,3-tricarboxylate) often faces issues with low symmetry and disorder in ethoxy groups. Monoclinic crystals (space group P2₁/c) require high-resolution X-ray diffraction data (e.g., λ = 0.71073 Å) and refinement using programs like SHELX. Multi-scan absorption corrections (e.g., SADABS) mitigate intensity errors, while anisotropic displacement parameters improve model accuracy. Residual electron density peaks near ester groups may necessitate constrained refinement .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the physicochemical properties of butane-tricarboxylate derivatives?

- Methodological Answer : Systematic studies comparing propane-, butane-, and pentane-tricarboxylates reveal that increased methylene spacers enhance solubility in nonpolar solvents but reduce coordination strength with metal ions. For example, butane-1,2,4-tricarboxylate exhibits higher binding affinity to Au·TMA nanoparticles than propane-1,2,3-tricarboxylate due to conformational flexibility. Computational tools (e.g., DFT for charge distribution analysis) and titration experiments (monitored via UV-vis spectroscopy) quantify these effects .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported CAS registry numbers for structurally similar tricarboxylates: How to ensure accurate identification?

- Methodological Answer : Cross-referencing IUPAC names with CAS numbers is critical. For example, "this compound" may be confused with "triethyl 1,3,5-benzenetricarboxylate" (CAS 1733-16-0) or "triethyl 1,1,2-ethanetricarboxylate" (CAS 7459-46-3). Mass spectrometry and retention time matching via GC/HPLC against authenticated standards resolve ambiguities. Public databases (e.g., NIST Chemistry WebBook) provide validated spectral data .

Q. Experimental Design Considerations

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

- Methodological Answer : Due to its ester groups, the compound is hygroscopic and may hydrolyze under acidic/basic conditions. Reactions should be conducted under inert atmospheres (N₂/Ar), and solvents must be dried (e.g., over molecular sieves). For kinetic studies, aliquot quenching with anhydrous sodium sulfate and immediate NMR analysis prevent degradation .

Properties

CAS No. |

74607-12-8 |

|---|---|

Molecular Formula |

C13H22O6 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

triethyl butane-1,1,3-tricarboxylate |

InChI |

InChI=1S/C13H22O6/c1-5-17-11(14)9(4)8-10(12(15)18-6-2)13(16)19-7-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

ILKYNBSNODHAAI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.